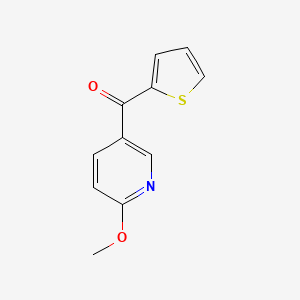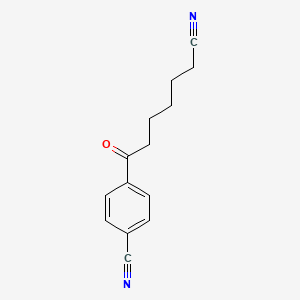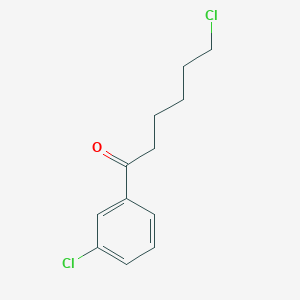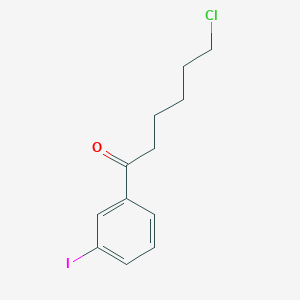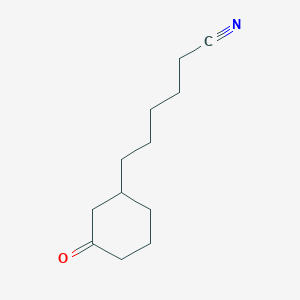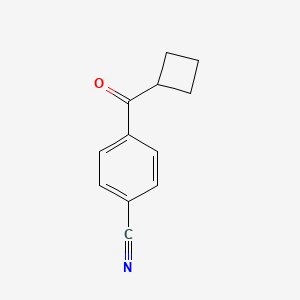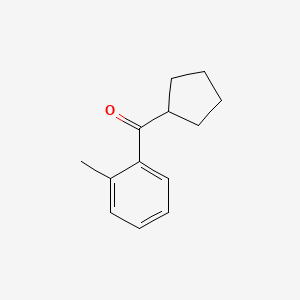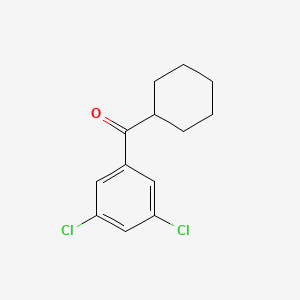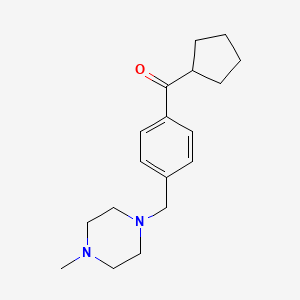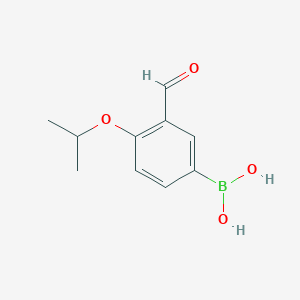
3-Formyl-4-isopropoxyphenylboronic acid
Overview
Description
3-Formyl-4-isopropoxyphenylboronic acid: is an organic compound with the molecular formula C10H13BO4 . It is a derivative of phenylboronic acid, characterized by the presence of a formyl group at the third position and an isopropoxy group at the fourth position on the phenyl ring. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-isopropoxyphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxybenzaldehyde.
Borylation Reaction: The formyl group is introduced at the third position of the phenyl ring through a borylation reaction. This can be achieved using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific reaction conditions optimized for the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are scaled up to accommodate larger quantities of starting materials and reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.
Quality Control: Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-4-isopropoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to form an alcohol derivative.
Common Reagents and Conditions:
Palladium Catalysts: Palladium catalysts such as palladium acetate or palladium chloride are commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the formyl group.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the formyl group.
Major Products:
Coupling Products: The major products of Suzuki-Miyaura coupling reactions are biaryl compounds.
Oxidation Products: The major product of oxidation is the corresponding carboxylic acid.
Reduction Products: The major product of reduction is the corresponding alcohol.
Scientific Research Applications
Chemistry: 3-Formyl-4-isopropoxyphenylboronic acid is widely used as a reagent in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: In biological research, boronic acid derivatives are used as enzyme inhibitors. This compound can be used to study the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Medicine: Boronic acid derivatives have potential applications in medicinal chemistry. They can be used as building blocks for the synthesis of pharmaceutical compounds. The formyl group in this compound can be modified to create derivatives with potential therapeutic properties.
Industry: In the industrial sector, this compound is used as a lubricating additive in grease to reduce fretting wear. This application highlights its utility in improving the performance and longevity of mechanical components .
Mechanism of Action
The mechanism of action of 3-Formyl-4-isopropoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.
Molecular Targets and Pathways: In biological applications, boronic acid derivatives target specific enzymes by forming reversible covalent bonds with active site residues. This interaction inhibits enzyme activity and can be used to study enzyme function and regulation .
Comparison with Similar Compounds
3-Formyl-4-methoxyphenylboronic acid: This compound has a methoxy group instead of an isopropoxy group at the fourth position.
4-Isopropoxyphenylboronic acid: This compound lacks the formyl group at the third position.
5-Formyl-2-thienylboronic acid: This compound has a thienyl ring instead of a phenyl ring.
Uniqueness: 3-Formyl-4-isopropoxyphenylboronic acid is unique due to the presence of both a formyl group and an isopropoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(3-formyl-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMHBLPARKSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584800 | |
| Record name | {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-00-1 | |
| Record name | B-[3-Formyl-4-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072952-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


